CFTR corrector 9

描述

属性

分子式 |

C16H14N2O4 |

|---|---|

分子量 |

298.29 g/mol |

IUPAC 名称 |

N-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C16H14N2O4/c1-20-12-5-2-4-11(8-12)15-9-14(18-22-15)16(19)17-10-13-6-3-7-21-13/h2-9H,10H2,1H3,(H,17,19) |

InChI 键 |

VLTZRGPEWQWHCK-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3 |

产品来源 |

United States |

Foundational & Exploratory

CFTR corrector 9 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of CFTR Correctors

Executive Summary

Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel critical for ion and water transport across epithelial surfaces.[1][2] The most prevalent mutation, F508del, leads to protein misfolding and premature degradation, drastically reducing the quantity of functional CFTR channels at the cell surface.[2][3] CFTR correctors are a class of small molecules designed to rescue these processing-defective CFTR mutants.[2][4] This guide provides a detailed overview of the mechanism of action of CFTR correctors, focusing on the molecular pathways they influence, the experimental methods used to characterize them, and their therapeutic effects. While specific data for a compound designated solely as "CFTR corrector 9" is not extensively available in public literature, this document outlines the well-established principles and mechanisms of action for clinically relevant and researched correctors, which are expected to be broadly applicable.[5]

The CFTR Protein: Biosynthesis, Trafficking, and the F508del Defect

The wild-type CFTR protein is synthesized in the endoplasmic reticulum (ER), where it undergoes core glycosylation (resulting in the immature "Band B" form visible on a Western blot) and quality control checks.[6][7] Upon correct folding, it transits to the Golgi apparatus for complex glycosylation (maturing into "Band C") before being trafficked to the plasma membrane.[6][7]

The F508del mutation disrupts the folding of the first nucleotide-binding domain (NBD1), leading to its recognition by the ER quality control machinery and subsequent ubiquitination and proteasomal degradation.[3] This results in a significant reduction of CFTR protein at the cell surface.[8]

General Mechanism of Action of CFTR Correctors

CFTR correctors are small molecules that directly bind to the mutant CFTR protein, acting as chaperones to facilitate its proper folding and stabilization.[4][8] This rescue allows a greater proportion of the F508del-CFTR protein to bypass the ER quality control system, traffic through the Golgi apparatus, and successfully insert into the plasma membrane as a functional chloride channel.[9][10] By increasing the quantity of CFTR at the cell surface, correctors lay the groundwork for potentiator drugs, which then act to increase the channel's open probability.[8][11]

Classes of CFTR Correctors and Specific Binding Sites

Different correctors bind to distinct sites on the CFTR protein, leading to complementary mechanisms of action. This has paved the way for highly effective combination therapies.[12]

-

Type I Correctors (e.g., Tezacaftor/VX-661, Lumacaftor/VX-809): These correctors are understood to bind within a hydrophobic pocket of the first membrane-spanning domain (MSD1).[11][13][14] This binding stabilizes the MSD1 domain and improves its interface with NBD1, a critical interaction disrupted by the F508del mutation.[11][14]

-

Type II Correctors: These agents are thought to act on NBD2 and its interfaces.[2]

-

Type III Correctors (e.g., Elexacaftor/VX-445): This newer class of correctors acts at an alternative site, promoting a more comprehensive rescue of the protein's conformation.[9][11] The additive effects observed when combining Type I and Type III correctors (like Tezacaftor and Elexacaftor) suggest they have distinct and complementary binding sites and mechanisms, leading to a more significant increase in functional CFTR at the cell surface.[12][15]

Quantitative Data on Corrector Efficacy

The efficacy of CFTR correctors, particularly in combination therapies, has been demonstrated in numerous clinical trials. Key metrics include improvements in the percentage of predicted forced expiratory volume in 1 second (ppFEV1) and reductions in sweat chloride concentration.

| Therapy | Patient Population | Mean Absolute Change in ppFEV1 | Mean Absolute Change in Sweat Chloride (mmol/L) |

| Tezacaftor-Ivacaftor | F508del-F508del | +4.0 percentage points | -9.5 |

| VX-659-Tezacaftor-Ivacaftor | F508del-Minimal Function (MF) | +13.3 percentage points | -42.8 |

| VX-659-Tezacaftor-Ivacaftor | F508del-F508del (vs. Tez-Iva) | +9.7 percentage points | -45.1 |

| Elexacaftor-Tezacaftor-Ivacaftor | F508del-Minimal Function (MF) | +14.3 percentage points | -41.8 |

| Elexacaftor-Tezacaftor-Ivacaftor | F508del-F508del (vs. Tez-Iva) | +10.0 percentage points | -45.1 |

Data synthesized from clinical trial results for next-generation corrector combinations.[15]

Key Experimental Protocols for Assessing Corrector Action

Several key in-vitro and ex-vivo assays are employed to determine the mechanism and efficacy of CFTR correctors.

Western Blotting for CFTR Maturation

This biochemical assay is used to visualize the glycosylation state of the CFTR protein, which indicates its successful trafficking from the ER to the Golgi.

-

Objective: To quantify the ratio of mature, complex-glycosylated CFTR (Band C, ~170 kDa) to immature, core-glycosylated CFTR (Band B, ~150 kDa).

-

Methodology:

-

Cell Culture & Treatment: Culture human bronchial epithelial (hBE) cells from CF patients homozygous for the F508del mutation. Treat cells with the corrector compound (e.g., 1-10 µM) or vehicle (DMSO) for 24-48 hours at 37°C.[6]

-

Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of total protein on an 8% Tris-Glycine SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Band B will appear at a lower molecular weight than the mature Band C.[7] An increase in the Band C/Band B ratio indicates successful correction.[6]

-

Ussing Chamber Assay for Chloride Transport

This electrophysiological technique directly measures ion transport across an epithelial monolayer, providing a functional readout of CFTR activity.

-

Objective: To measure CFTR-mediated chloride current in response to corrector treatment.

-

Methodology:

-

Cell Culture: Grow primary hBE cells from CF patients on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.[6]

-

Treatment: Treat the cells with the corrector compound added to the basolateral medium for 24-48 hours.[6]

-

Chamber Setup: Mount the permeable support in an Ussing chamber. Bathe the apical and basolateral sides with Krebs-Bicarbonate Ringer solution, and maintain a chloride gradient.

-

Measurement: Clamp the voltage to 0 mV and measure the short-circuit current (Isc).

-

Pharmacological Activation: Sequentially add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to isolate chloride current, followed by a cAMP agonist (e.g., forskolin) to activate CFTR, and a CFTR potentiator (e.g., ivacaftor) to maximize channel gating. Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-specific.

-

Analysis: The magnitude of the forskolin- and potentiator-stimulated Isc reflects the density of functional CFTR channels at the membrane.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Therapeutic Approaches to Modulate and Correct CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. cff.org [cff.org]

- 8. youtube.com [youtube.com]

- 9. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trikaftahcp.com [trikaftahcp.com]

- 11. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Discovery and Synthesis of Lumacaftor (VX-809): A Technical Guide to a First-in-Class CFTR Corrector

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-threatening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface. This guide provides a comprehensive technical overview of the discovery and synthesis of Lumacaftor (B1684366) (VX-809), a pioneering CFTR corrector. Developed by Vertex Pharmaceuticals, Lumacaftor acts as a chemical chaperone, facilitating the proper folding of the F508del-CFTR protein and its transit to the plasma membrane. We delve into the preclinical and clinical data that underscore its efficacy, detail the key experimental protocols for its characterization, and outline its chemical synthesis. This document serves as an in-depth resource for researchers and professionals in the field of drug discovery and development for CF and other protein misfolding diseases.

Introduction: The Challenge of Cystic Fibrosis and the Dawn of CFTR Correctors

Cystic Fibrosis is characterized by the production of thick, sticky mucus that obstructs airways and exocrine glands, leading to chronic lung infections, pancreatic insufficiency, and other systemic complications. The underlying cause is a dysfunctional CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1] The F508del mutation, a deletion of phenylalanine at position 508, is the most common genetic defect, accounting for a significant majority of CF cases. This mutation disrupts the intricate folding process of the CFTR protein within the endoplasmic reticulum (ER), leading to its recognition by the cell's quality control machinery and subsequent degradation.[2]

The advent of CFTR modulators, small molecules that target the defective protein, has revolutionized CF treatment. These are broadly classified as potentiators, which enhance the channel gating of CFTR at the cell surface, and correctors, which aid in the proper folding and trafficking of mutant CFTR to the cell membrane. Lumacaftor (VX-809) emerged as a first-generation CFTR corrector, specifically designed to address the F508del mutation.[3] Its discovery marked a significant milestone, paving the way for combination therapies that have dramatically improved clinical outcomes for many individuals with CF.

The Discovery and Preclinical Characterization of Lumacaftor (VX-809)

The discovery of Lumacaftor was the culmination of high-throughput screening campaigns aimed at identifying compounds that could rescue the function of the F508del-CFTR protein.[4] The primary screening assays were designed to detect an increase in CFTR-mediated chloride transport in cells expressing the F508del mutation.

Mechanism of Action

Lumacaftor acts as a pharmacological chaperone, directly binding to the F508del-CFTR protein during its biogenesis in the endoplasmic reticulum.[2] This interaction stabilizes the protein, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the cell surface.[5] By increasing the density of F508del-CFTR channels at the plasma membrane, Lumacaftor partially restores chloride and bicarbonate transport.[6] Cryo-electron microscopy studies have revealed that Lumacaftor binds to a hydrophobic pocket in the first transmembrane domain (TMD1) of CFTR, linking together four helices that are otherwise unstable due to the F508del mutation.[7]

Preclinical Efficacy

The efficacy of Lumacaftor was extensively evaluated in various in vitro and ex vivo models. In Fischer rat thyroid (FRT) cells expressing F508del-CFTR, Lumacaftor demonstrated a significant increase in the maturation of the protein and a corresponding enhancement of chloride transport.[8] Similar positive results were observed in primary human bronchial epithelial (HBE) cells derived from CF patients homozygous for the F508del mutation.[9]

| Parameter | Cell Line | Value | Reference |

| EC50 for F508del-CFTR Maturation | Fischer Rat Thyroid (FRT) cells | 0.1 µM | [8] |

| EC50 for F508del-CFTR Chloride Transport | Fischer Rat Thyroid (FRT) cells | 0.5 µM | [8] |

| Restoration of F508del-CFTR Function | Human Bronchial Epithelial (HBE) cells | ~15% of normal | [2] |

Table 1: Summary of Preclinical Quantitative Data for Lumacaftor (VX-809)

Clinical Development and Efficacy

While Lumacaftor monotherapy showed limited clinical benefit, its true potential was realized in combination with a CFTR potentiator, Ivacaftor (B1684365) (VX-770).[9] The combination therapy, marketed as Orkambi®, was approved by the FDA in 2015 for the treatment of CF in patients aged 12 years and older who are homozygous for the F508del mutation.[10] Clinical trials demonstrated statistically significant improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentration, a key biomarker of CFTR function.

| Parameter | Patient Population | Improvement | Reference |

| ppFEV1 | F508del homozygous (≥12 years) | 2.6-4.0 percentage point improvement | [11] |

| Sweat Chloride | F508del homozygous (≥12 years) | ~10 mmol/L reduction | [11] |

Table 2: Summary of Clinical Efficacy Data for Lumacaftor/Ivacaftor Combination Therapy

Signaling Pathways and Experimental Workflows

CFTR Protein Biogenesis and Correction by Lumacaftor

The following diagram illustrates the cellular processing of the CFTR protein, the defect caused by the F508del mutation, and the corrective action of Lumacaftor.

Experimental Workflow for Assessing CFTR Corrector Activity

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a CFTR corrector like Lumacaftor.

Detailed Experimental Protocols

Western Blot Analysis of CFTR Maturation

This protocol is used to assess the glycosylation state of the CFTR protein, which indicates its trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi.[4] An effective corrector will increase the ratio of Band C to Band B.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels (6% Tris-glycine is suitable for the large CFTR protein)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary anti-CFTR antibody

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with the CFTR corrector, wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 37°C for 15 minutes. Do not boil , as this can cause CFTR to aggregate.

-

SDS-PAGE: Load samples onto the gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize the bands using an imaging system.

-

Analysis: Quantify the intensity of Band B and Band C using densitometry and calculate the C/B ratio.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[12] This assay directly quantifies CFTR-mediated chloride secretion as a short-circuit current (Isc).

Materials:

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Krebs-Bicarbonate Ringer (KBR) solution

-

Pharmacological agents: Amiloride (B1667095) (ENaC inhibitor), Forskolin (B1673556) (cAMP agonist to activate CFTR), and a CFTR-specific inhibitor (e.g., CFTRinh-172)

-

Polarized epithelial cells (e.g., primary HBE cells) cultured on permeable supports

Procedure:

-

Cell Culture and Treatment: Culture epithelial cells on permeable supports until a polarized monolayer is formed. Treat with the CFTR corrector for 24-48 hours.

-

Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments, each filled with KBR solution and maintained at 37°C and gassed with 95% O2/5% CO2.

-

Equilibration: Allow the system to equilibrate and record a stable baseline Isc.

-

Pharmacological Additions:

-

Add amiloride to the apical chamber to block sodium channels.

-

Add forskolin to the basolateral chamber to activate CFTR.

-

Add a CFTR inhibitor to the apical chamber to confirm the specificity of the current.

-

-

Data Analysis: The CFTR-dependent Isc is calculated as the peak current after forskolin stimulation minus the current remaining after the addition of the CFTR inhibitor.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR activity in a 3D cell culture model that closely mimics the in vivo environment.[13] Activation of CFTR by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell.

Materials:

-

Human intestinal organoids cultured in a basement membrane matrix (e.g., Matrigel)

-

Culture medium

-

Forskolin

-

Live-cell imaging system

Procedure:

-

Organoid Culture and Treatment: Culture organoids in a 96-well plate. Treat with the CFTR corrector for 24 hours.

-

Imaging Setup: Place the plate in a live-cell imaging system maintained at 37°C.

-

Assay Initiation: Add forskolin to the culture medium.

-

Time-Lapse Imaging: Acquire brightfield images of the organoids at regular intervals for 1-2 hours.

-

Data Analysis: Measure the cross-sectional area of the organoids at each time point using image analysis software. The increase in organoid area over time is a measure of CFTR function.

Synthesis of Lumacaftor (VX-809)

The chemical synthesis of Lumacaftor involves a multi-step process. Several synthetic routes have been reported in the patent literature.[14] A common approach involves the coupling of two key intermediates: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid and 3-(6-amino-3-methylpyridin-2-yl)benzoic acid.

Synthetic Scheme Overview

A detailed, step-by-step synthesis is beyond the scope of this guide but can be found in the referenced patent literature. The synthesis generally involves standard organic chemistry transformations such as cyclopropanation, Suzuki coupling, and amide bond formation.

Conclusion and Future Directions

Lumacaftor (VX-809) represents a landmark achievement in the field of Cystic Fibrosis therapeutics. Its discovery and development as a CFTR corrector have fundamentally changed the treatment paradigm for individuals with the F508del mutation. The in-depth understanding of its mechanism of action and the robust experimental methodologies established for its characterization continue to inform the development of next-generation CFTR modulators. While Lumacaftor in combination with Ivacaftor provides significant clinical benefit, the restoration of CFTR function is partial. Ongoing research focuses on the development of more efficacious correctors and combination therapies to further improve outcomes for all individuals with Cystic Fibrosis. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of protein folding and trafficking diseases.

References

- 1. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lumacaftor - Wikipedia [en.wikipedia.org]

- 4. cff.org [cff.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lumacaftor (VX-809) restores the ability of CF macrophages to phagocytose and kill Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. physiologicinstruments.com [physiologicinstruments.com]

- 13. stemcell.com [stemcell.com]

- 14. Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, … [ouci.dntb.gov.ua]

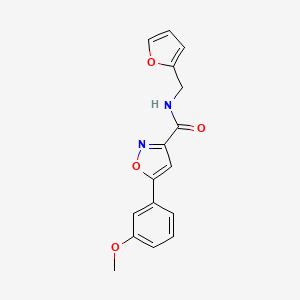

chemical structure and properties of CFTR corrector 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFTR corrector 9, also identified as compound 42, is a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document provides a comprehensive overview of its chemical structure and known properties. However, it is important to note that detailed quantitative biological data, specific experimental protocols, and in-depth signaling pathway information for this particular compound are not extensively available in publicly accessible scientific literature. This guide compiles the available information and outlines general experimental methodologies relevant to the study of CFTR correctors.

Chemical Structure and Properties

This compound is chemically known as N-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 909861-78-5 | [1] |

| Molecular Formula | C₁₆H₁₄N₂O₄ | [2] |

| Molecular Weight | 298.29 g/mol | [2] |

| Appearance | Solid | MedChemExpress |

| Solubility | Soluble in DMSO | MedChemExpress |

Mechanism of Action of CFTR Correctors

Cystic fibrosis is caused by mutations in the CFTR gene, which often lead to the misfolding of the CFTR protein. The most common mutation, F508del, results in a protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, thus failing to reach the cell membrane to function as a chloride channel.

CFTR correctors are small molecules that aim to rescue these misfolded CFTR proteins. They are thought to bind to the mutant CFTR protein and facilitate its proper folding, allowing it to escape the ER quality control machinery and traffic to the cell surface. Once at the cell membrane, the corrected CFTR protein can be activated by potentiators, another class of CFTR modulators, to restore chloride ion transport. The general mechanism is visualized in the workflow below.

References

The Binding Site of Tezacaftor (VX-661) on F508del-CFTR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of Tezacaftor (VX-661), a key CFTR corrector molecule. The focus is on its interaction with the F508del-CFTR protein, the most common mutation causing cystic fibrosis. This document synthesizes structural data, quantitative biophysical and functional data, and detailed experimental methodologies to offer a comprehensive resource for the scientific community.

Introduction to F508del-CFTR and Corrector Molecules

Cystic fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), leads to misfolding of the CFTR protein. This misfolded protein is recognized by the cellular quality control system in the endoplasmic reticulum and targeted for premature degradation, resulting in a significant reduction of functional CFTR channels at the cell surface.

CFTR correctors are small molecules designed to rescue the trafficking of F508del-CFTR to the plasma membrane. Tezacaftor (VX-661) is a second-generation CFTR corrector and a critical component of the highly effective combination therapy, Trikafta. It is classified as a Type I corrector, acting to stabilize the misfolded F508del-CFTR protein.

The Tezacaftor (VX-661) Binding Site on F508del-CFTR

Structural and computational studies have identified the primary binding site of Tezacaftor on the F508del-CFTR protein.

Location: Tezacaftor binds to the first membrane-spanning domain (MSD1) of the CFTR protein.[1][2][3] More specifically, cryo-electron microscopy (cryo-EM) has revealed that the binding pocket is a groove located at the base of MSD1, formed by the elbow helix and transmembrane helices 1, 3, and 6.[4]

Mechanism of Action: By binding to this site in MSD1, Tezacaftor is thought to allosterically stabilize the interfaces between the first nucleotide-binding domain (NBD1) and the intracellular loops of the membrane-spanning domains (MSD1 and MSD2).[1][5] The F508del mutation in NBD1 disrupts these critical domain-domain interactions, leading to the misfolding of the entire protein. Tezacaftor's stabilizing effect helps to overcome the structural defects induced by the F508del mutation, thereby facilitating the proper folding and assembly of the multi-domain CFTR protein.[1] This allows the corrected F508del-CFTR to evade degradation and traffic to the plasma membrane, where it can function as a chloride channel.[1]

Synergistic Action with Other CFTR Modulators

The therapeutic efficacy of Tezacaftor is significantly enhanced when used in combination with other CFTR modulators, particularly the Type III corrector Elexacaftor (VX-445) and the potentiator Ivacaftor (VX-770), which together form the Trikafta combination therapy.[6][7][8][9]

-

Elexacaftor (VX-445): This Type III corrector has a distinct binding site and mechanism of action, directly binding to and stabilizing the F508del-NBD1 domain.[6][10]

-

Synergy: The combination of Tezacaftor (acting on MSD1) and Elexacaftor (acting on NBD1) provides a more comprehensive correction of the F508del-CFTR structural defects than either corrector alone.[6][7][8] This synergistic interaction leads to a greater rescue of F508del-CFTR trafficking and function.

Quantitative Data on F508del-CFTR Correction

The following tables summarize key quantitative data from studies evaluating the efficacy of Tezacaftor, alone and in combination with other modulators.

| Parameter | Corrector(s) | Cell Line | Value | Reference |

| EC50 of VX-445 | VX-661 + VX-445 | CFBE41o- | ~0.28 µM | [6] |

| F508del-CFTR PM Density | VX-661 + VX-445 | CFBE41o- | ~45% of WT | [10] |

| F508del-CFTR Function | VX-661 + VX-445 | CFBE41o- | ~90% of WT | [10] |

| F508del-CFTR Function | VX-661 + VX-445 + VX-770 | Homozygous Nasal Epithelia | ~62% of WT | [6] |

PM: Plasma Membrane; WT: Wild-Type; CFBE41o-: Cystic Fibrosis Bronchial Epithelial cell line; EC50: Half-maximal effective concentration.

Experimental Protocols

The identification and characterization of the Tezacaftor binding site and its functional consequences have been elucidated through a variety of sophisticated experimental techniques.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution three-dimensional structure of F508del-CFTR in complex with Tezacaftor.

Methodology:

-

Protein Expression and Purification: F508del-CFTR is expressed in a suitable cell line (e.g., human embryonic kidney cells) and solubilized from the cell membrane using detergents. The protein is then purified using affinity chromatography.

-

Complex Formation: Purified F508del-CFTR is incubated with a molar excess of Tezacaftor to ensure binding saturation.

-

Vitrification: The protein-corrector complex solution is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of particle images are collected from different orientations.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned, classified, and averaged to generate a high-resolution 3D reconstruction of the F508del-CFTR-Tezacaftor complex.

-

Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map, allowing for the precise identification of the Tezacaftor binding site and its interactions with the protein.

Molecular Docking and Dynamics Simulations

Objective: To computationally predict and analyze the binding pose and stability of Tezacaftor in the CFTR protein.

Methodology:

-

Protein Structure Preparation: A high-resolution structure of CFTR (either wild-type or a model of F508del) is used as the receptor. This can be an experimentally determined structure (from cryo-EM or X-ray crystallography) or a homology model.

-

Ligand Preparation: The 3D structure of Tezacaftor is generated and its energy is minimized.

-

Binding Site Identification: Potential binding sites on the CFTR protein are identified using pocket detection algorithms or based on prior experimental data.

-

Molecular Docking: Tezacaftor is computationally "docked" into the identified binding sites. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on their predicted binding affinity.

-

Molecular Dynamics (MD) Simulations: The most promising docked poses are subjected to MD simulations. These simulations model the atomic movements of the protein-ligand complex over time, providing insights into the stability of the binding pose and the dynamic interactions between Tezacaftor and CFTR.

-

Analysis: The results of the docking and MD simulations are analyzed to predict the most likely binding site, the key amino acid residues involved in the interaction, and the conformational changes induced in the protein upon ligand binding.

Short-Circuit Current (Isc) Measurements

Objective: To functionally assess the rescue of F508del-CFTR chloride channel activity by Tezacaftor in epithelial cells.

Methodology:

-

Cell Culture: Human bronchial epithelial (HBE) cells expressing F508del-CFTR are cultured on permeable supports to form polarized monolayers.

-

Corrector Treatment: The cell monolayers are incubated with Tezacaftor (and other correctors, if applicable) for a specified period (e.g., 24-48 hours) to allow for the rescue of F508del-CFTR trafficking.

-

Ussing Chamber Assay: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (a measure of net ion transport) is recorded.

-

Pharmacological Stimulation and Inhibition:

-

A cAMP agonist (e.g., forskolin) is added to the apical chamber to activate CFTR channels.

-

A CFTR potentiator (e.g., Ivacaftor) is often added to maximize channel opening.

-

The increase in Isc following stimulation reflects the activity of the rescued CFTR channels.

-

A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.[1]

-

-

Data Analysis: The magnitude of the forskolin-stimulated and inhibitor-sensitive Isc is calculated and used as a direct measure of the functional F508del-CFTR at the cell surface.[1]

Visualizations

Mechanism of Action of Trikafta

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Impact of CFTR Corrector 9 (Tezacaftor/VX-661) on Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of CFTR corrector 9, also known as Tezacaftor (B612225) (VX-661), on epithelial cells. It is designed to be a resource for researchers, scientists, and professionals involved in drug development for cystic fibrosis (CF). This document details the molecular mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols to evaluate its efficacy.

Core Mechanism of Action

Tezacaftor is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] Its primary role is to address the underlying cellular defect caused by the most common CF-causing mutation, F508del. This mutation leads to the misfolding of the CFTR protein, which is then recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[1][2] Consequently, there is a significant reduction in the amount of functional CFTR protein at the cell surface of epithelial cells.[1]

Tezacaftor acts as a molecular chaperone, directly binding to the first membrane-spanning domain (MSD1) of the nascent F508del-CFTR protein.[1][3] This binding stabilizes the protein, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the plasma membrane.[1][2] By increasing the density of CFTR channels at the apical surface of epithelial cells, Tezacaftor partially restores chloride and bicarbonate transport.[2][4][5]

However, the rescued F508del-CFTR protein still exhibits a gating defect, meaning the channel does not open as frequently as the wild-type version.[2] For this reason, Tezacaftor is most effective when used in combination with a CFTR potentiator, such as Ivacaftor, which increases the channel's open probability.[2] More recently, Tezacaftor has become a key component of the triple-combination therapy with the potentiator Ivacaftor and another corrector, Elexacaftor (B607289), which has shown remarkable clinical efficacy.[6][7][8]

Recent studies have also suggested that Tezacaftor may have off-target effects, including the mobilization of intracellular calcium, potentially through interaction with the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[6]

Quantitative Efficacy of Tezacaftor

The efficacy of Tezacaftor has been quantified in various preclinical and clinical models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of CFTR Correctors in F508del Homozygous Human Bronchial Epithelial (HBE) Cells

| Corrector/Combination | CFTR Maturation (% of Wild-Type) | Chloride Transport (% of Wild-Type) |

| Lumacaftor (VX-809) | ~15% | ~16% |

| Tezacaftor (VX-661) | ~20% | ~25% |

| Elexacaftor (VX-445) (monotherapy) | ~25% | ~30% |

| Lumacaftor/Ivacaftor | ~15% | ~25-30% |

| Tezacaftor/Ivacaftor | ~20% | ~35-40% |

| Elexacaftor/Tezacaftor/Ivacaftor | ~50-60% | ~62% |

Note: Data are approximate and compiled from various preclinical studies.[9]

Table 2: Clinical Efficacy of Tezacaftor in Combination with Ivacaftor

| Parameter | Patient Population | Treatment Group | Mean Change from Baseline |

| Sweat Chloride | F508del/F508del | Tezacaftor/Ivacaftor | -9.5 mmol/L |

| ppFEV1 | F508del/F508del | Tezacaftor/Ivacaftor | +4.0 percentage points |

| CFQ-R Respiratory Domain Score | F508del/F508del | Tezacaftor/Ivacaftor | +3.79 points |

Note: Data from a phase 2 clinical trial. ppFEV1 = percent predicted forced expiratory volume in 1 second; CFQ-R = Cystic Fibrosis Questionnaire-Revised.[4]

Key Experimental Protocols

To assess the cellular effects of Tezacaftor, several key in vitro experiments are routinely performed.

Western Blotting for CFTR Maturation

Objective: To quantify the increase in mature, fully glycosylated CFTR protein (Band C) relative to the immature, core-glycosylated form (Band B) following corrector treatment.

Methodology:

-

Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation to confluence. Treat the cells with Tezacaftor at various concentrations for 24-48 hours.[9]

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.[9]

-

SDS-PAGE and Western Blotting: Separate equal amounts of total protein using SDS-PAGE and transfer to a PVDF membrane.[9]

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the intensities of Band B and Band C using densitometry. The ratio of Band C to total CFTR (Band B + Band C) is used to determine the maturation efficiency.[9][10]

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

Objective: To measure the functional activity of rescued CFTR channels at the apical membrane of polarized epithelial cells.

Methodology:

-

Cell Culture on Permeable Supports: Culture F508del-homozygous HBE cells on permeable filter supports at an air-liquid interface (ALI) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.[9][10][11]

-

Corrector Treatment: Treat the cells with Tezacaftor for 24-48 hours by adding the compound to the basolateral medium.[9][10]

-

Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system with pre-warmed Krebs-Bicarbonate Ringer (KBR) solution gassed with 95% O₂ / 5% CO₂.[10]

-

Electrophysiological Measurements: Inhibit the epithelial sodium channel (ENaC) with amiloride. Subsequently, stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX). A CFTR potentiator (e.g., Ivacaftor) is often added to maximize the current. Finally, inhibit the CFTR-specific current with a CFTR inhibitor (e.g., CFTRinh-172) to confirm specificity. The change in short-circuit current (Isc) reflects CFTR-mediated chloride transport.[12][13]

YFP-Based Halide Influx Assay

Objective: To measure CFTR channel function in cultured epithelial cells through changes in fluorescence.

Methodology:

-

Cell Culture and Transfection: Culture epithelial cells (e.g., CFBE41o-) and transfect them with a halide-sensitive Yellow Fluorescent Protein (YFP).

-

Corrector Treatment: Treat the cells with Tezacaftor for 24-48 hours.

-

Assay Procedure: Replace the chloride-containing buffer with a chloride-free buffer containing iodide.

-

Stimulation and Measurement: Stimulate CFTR channel opening with a cAMP agonist. The influx of iodide through active CFTR channels quenches the YFP fluorescence. Monitor the rate of fluorescence quenching over time using a fluorescence plate reader. The rate of quenching is proportional to CFTR activity.[12]

Visualizations: Pathways and Workflows

Mechanism of Action of Tezacaftor

Caption: Mechanism of Tezacaftor in correcting F508del-CFTR trafficking.

Experimental Workflow for Western Blotting

Caption: Workflow for assessing CFTR maturation via Western blot.

Logical Flow of an Ussing Chamber Experiment

Caption: Logical sequence of an Ussing chamber experiment for CFTR function.

Conclusion

Tezacaftor (VX-661) is a significant advancement in the treatment of cystic fibrosis, specifically for individuals with the F508del mutation. Its mechanism as a Type I corrector focuses on the direct binding and stabilization of the misfolded F508del-CFTR protein, thereby facilitating its trafficking to the cell surface.[1][2] This guide provides a foundational understanding of its cellular effects, supported by quantitative data and detailed experimental protocols. The continued investigation into the nuanced cellular impacts of Tezacaftor and its combination therapies will be crucial for the development of even more effective treatments for cystic fibrosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Consequences of CFTR Interactions in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Rescue of a Key Ion Channel: A Technical Guide to the Impact of CFTR Correctors on Protein Folding and Trafficking

A Note to the Reader: The term "CFTR corrector 9" does not correspond to a widely recognized compound in the peer-reviewed scientific literature. Therefore, this guide will focus on the well-characterized mechanisms of action of established CFTR correctors, such as Tezacaftor (VX-661) and Elexacaftor (VX-445), to provide a comprehensive and technically detailed overview of how this class of molecules addresses the underlying protein folding and trafficking defects in cystic fibrosis. The principles, experimental methodologies, and data presented are representative of the field and serve as a robust guide for researchers and drug developers.

Introduction: The Challenge of Misfolded CFTR and the Promise of Correctors

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride and bicarbonate channel in epithelial cells, and its dysfunction leads to a multisystem disease.[1][3] The most prevalent mutation, F508del, results in a misfolded CFTR protein that is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[4][5] Consequently, the F508del-CFTR protein fails to traffic to the cell membrane, leading to a loss of ion transport.[4][5]

CFTR correctors are a class of small molecules designed to rescue these folding and trafficking defects.[5][6][7][8] They act as pharmacological chaperones, binding to the mutant CFTR protein to stabilize its conformation, thereby allowing it to evade ER-associated degradation (ERAD) and traffic to the cell surface.[2][9] This guide delves into the molecular mechanisms by which these correctors facilitate CFTR protein folding and trafficking, the experimental methods used to evaluate their efficacy, and the quantitative outcomes of their action.

Mechanism of Action: Stabilizing CFTR for Surface Delivery

CFTR correctors are broadly classified based on their binding sites and mechanisms. For instance, Type I correctors like Tezacaftor (VX-661) are understood to bind to the first membrane-spanning domain (MSD1) of the CFTR protein.[4][10] This binding is thought to stabilize the interface between MSD1 and the first nucleotide-binding domain (NBD1), a critical step in the proper assembly of the protein.[10] Type III correctors, such as Elexacaftor (VX-445), bind to a different site, allosterically stabilizing NBD1 and improving the interface between the transmembrane domains.[10] By binding to and stabilizing these key domains during biogenesis, correctors facilitate the conformational maturation of F508del-CFTR, allowing it to pass through the Golgi apparatus for complex glycosylation and subsequent trafficking to the plasma membrane.[11][12]

The following diagram illustrates the conventional trafficking pathway of wild-type CFTR and the pathological pathway of F508del-CFTR, highlighting the intervention point for corrector molecules.

Quantitative Assessment of Corrector Efficacy

The effectiveness of CFTR correctors is quantified through a series of biochemical and functional assays. These assays measure the correction of protein maturation and the restoration of ion channel function at the cell surface.

CFTR Maturation: From Band B to Band C

Western blotting is a cornerstone technique to assess CFTR maturation.[13][14] The immature, core-glycosylated form of CFTR residing in the ER is known as "Band B," while the mature, complex-glycosylated form that has passed through the Golgi is termed "Band C".[13][14][15] In cells expressing F508del-CFTR, Band B is predominant, with very little Band C detected. Effective correctors increase the ratio of Band C to Band B, indicating successful trafficking from the ER to the Golgi.[14]

Table 1: Effect of CFTR Correctors on F508del-CFTR Maturation

| Corrector / Combination | Cell Type | Corrector Concentration (µM) | Maturation Ratio (Band C / Total CFTR) | Fold Increase vs. Vehicle | Reference |

|---|---|---|---|---|---|

| Vehicle (DMSO) | CFBE41o- | - | ~0.05 | 1.0 | [16] |

| Tezacaftor (VX-661) | CFBE41o- | 3 | ~0.25 | ~5 | [17] |

| Elexacaftor (VX-445) | CFBE41o- | 3 | ~0.30 | ~6 | [18] |

| Tezacaftor + Elexacaftor | CFBE41o- | 3 + 3 | ~0.60 | ~12 | [19] |

Note: The values presented are representative estimates derived from published data and may vary based on specific experimental conditions.

Functional Rescue: Measuring Chloride Channel Activity

The ultimate goal of corrector therapy is to restore CFTR's function as a chloride channel at the cell surface. The Ussing chamber assay is a critical tool for measuring this restored function in polarized epithelial cell monolayers.[3][20] This technique measures the short-circuit current (Isc), which reflects the net ion transport across the epithelium.[3] An increase in forskolin-stimulated, CFTR-inhibitor-sensitive Isc in corrector-treated cells indicates an increase in functional CFTR density at the apical membrane.[20]

Table 2: Functional Rescue of F508del-CFTR by Correctors in Primary Human Bronchial Epithelial (HBE) Cells

| Corrector / Combination | Forskolin-Stimulated Isc (µA/cm²) | % Wild-Type (WT) Function | Reference |

|---|---|---|---|

| F508del/F508del HBE (Vehicle) | ~2 | < 5% | [16] |

| F508del/F508del HBE + Lumacaftor/Ivacaftor | ~15 | ~15-25% | [21] |

| F508del/F508del HBE + Tezacaftor/Ivacaftor | ~25 | ~25-40% | [21] |

| F508del/F508del HBE + Elexacaftor/Tezacaftor/Ivacaftor | ~60 | ~60-70% | [9][19] |

| WT-CFTR HBE | ~100 | 100% | [16] |

Note: Data are approximations from multiple studies. Ivacaftor, a potentiator, is included as it is required to measure the function of the corrected channels at the membrane.

Key Experimental Protocols

Detailed and standardized protocols are essential for the rigorous evaluation of CFTR correctors.

Protocol: Western Blotting for CFTR Maturation

Objective: To quantify the shift from immature (Band B) to mature (Band C) CFTR protein following corrector treatment.

-

Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation on permeable supports until fully differentiated. Treat cells with the test corrector(s) or vehicle control (e.g., DMSO) for 24-48 hours.[14]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the total protein concentration of the supernatant using a BCA assay to ensure equal loading.[15]

-

Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer containing 50 mM DTT. Heat samples at 37°C for 15 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.[15]

-

SDS-PAGE: Separate the protein samples on a 6% Tris-Glycine polyacrylamide gel.[22]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a semi-dry or wet transfer system.[22][23]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Intercept blocking buffer for 1 hour at room temperature.[22]

-

Incubate the membrane with a primary anti-CFTR antibody (e.g., clone 596) overnight at 4°C.[23]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection and Analysis:

Protocol: Immunofluorescence for CFTR Trafficking

Objective: To visualize the subcellular localization of CFTR and confirm its trafficking to the apical membrane.

-

Cell Culture: Seed human bronchial epithelial cells expressing F508del-CFTR onto glass coverslips or permeable supports.[4]

-

Treatment: Treat cells with the desired concentration of CFTR corrector or vehicle for 24-48 hours.[4]

-

Fixation: Wash cells three times with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[4]

-

Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[4]

-

Blocking: Wash three times with PBS. Block non-specific binding by incubating in 5% BSA in PBS for 1 hour.[4]

-

Primary Antibody Incubation: Dilute the primary anti-CFTR antibody in blocking buffer and incubate overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.[4] Mount the coverslips onto microscope slides using an anti-fade mounting medium.[4]

-

Imaging: Visualize the stained cells using a confocal fluorescence microscope. Capture Z-stack images to distinguish apical membrane localization from intracellular pools.

Protocol: Ussing Chamber Electrophysiology

Objective: To measure corrector-restored CFTR-dependent chloride secretion across a polarized epithelial monolayer.

-

Cell Culture: Grow primary HBE cells from CF donors (F508del/F508del) on permeable supports (e.g., Transwells) until a high transepithelial electrical resistance (TEER > 500 Ω·cm²) is achieved.

-

Corrector Incubation: Treat the cell monolayers with corrector compounds for at least 24 hours prior to the experiment.

-

Mounting: Mount the permeable supports in an Ussing chamber system, separating the apical and basolateral chambers.[3][20]

-

Electrophysiological Recordings:

-

Bathe both chambers with a physiological Ringer's solution and maintain at 37°C.

-

Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc).[20]

-

First, add a sodium channel inhibitor (e.g., Amiloride) to the apical chamber to block ENaC-mediated current.

-

Next, stimulate CFTR-dependent secretion by adding a cAMP agonist (e.g., Forskolin) to the apical or basolateral chamber.

-

To maximize the signal from corrected channels, add a CFTR potentiator (e.g., Ivacaftor/VX-770) to the apical side.

-

Finally, confirm that the observed current is CFTR-specific by adding a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber.

-

-

Data Analysis: The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is a direct measure of functional CFTR activity at the apical membrane.

Conclusion

CFTR correctors represent a landmark achievement in precision medicine, directly targeting the underlying molecular defect for the majority of individuals with cystic fibrosis. By binding to the mutant F508del-CFTR protein, these molecules act as pharmacological chaperones, stabilizing its structure and diverting it from the degradative pathway. This rescue operation allows the protein to complete its journey through the ER and Golgi to the cell surface, where its function as a chloride channel can be restored. The combination of biochemical assays like Western blotting and functional assays such as Ussing chamber electrophysiology provides a powerful toolkit for the discovery and characterization of novel corrector molecules, paving the way for even more effective therapeutic strategies for cystic fibrosis and other protein misfolding diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cff.org [cff.org]

- 7. researchgate.net [researchgate.net]

- 8. A Systematic Review of the Clinical Efficacy and Safety of CFTR Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule correctors divert CFTR-F508del from ERAD by stabilizing sequential folding states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. cff.org [cff.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. The CFTR Functional Analysis Core | Marsico Lung Institute [med.unc.edu]

- 17. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Efficacy and Safety of Triple Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Patients With Cystic Fibrosis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CFTR correctors, a therapy for cystic fibrosis targeted at specific variants (most commonly F508del) | Cochrane [cochrane.org]

- 22. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 23. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Activity of CFTR Corrector 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biochemical assays essential for evaluating the efficacy of CFTR Corrector 9, a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). This document details the experimental protocols and data presentation required to characterize the activity of this and other CFTR correctors, aiding in the research and development of novel therapeutics for cystic fibrosis.

Introduction to CFTR Correctors

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride transport across epithelial cell membranes. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[1][2] CFTR correctors are small molecules designed to rescue these misfolded proteins, facilitating their proper trafficking to the cell surface where they can function as chloride channels.[1][2] this compound is one such molecule designed to address this underlying defect. The following sections describe the key biochemical assays used to quantify the efficacy of this compound.

Assessment of CFTR Protein Maturation and Trafficking

A primary mechanism of action for CFTR correctors is the rescue of the F508del-CFTR protein from ER-associated degradation, allowing it to traffic through the Golgi apparatus to the plasma membrane. This maturation process can be monitored by observing changes in the glycosylation state of the CFTR protein.

Western Blotting for CFTR Glycosylation

Principle: The CFTR protein undergoes post-translational modification in the form of glycosylation as it matures. The core-glycosylated, immature form (Band B) resides in the ER, while the complex-glycosylated, mature form (Band C) that has trafficked through the Golgi is found at or near the cell surface.[3] Western blotting can distinguish between these two forms based on their different molecular weights. An effective corrector will increase the ratio of Band C to Band B.[2]

Experimental Protocol:

-

Cell Culture and Treatment:

-

Plate human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o- cells) and culture until confluent.

-

Treat the cells with varying concentrations of this compound (or a vehicle control, such as DMSO) for 24-48 hours at 37°C to allow for protein synthesis and trafficking.[2]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the total protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[2]

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a low-percentage acrylamide (B121943) gel (e.g., 7.5%) to resolve the high molecular weight CFTR protein.[2]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

-

-

Data Analysis:

-

Quantify the band intensities for Band B and Band C using densitometry software (e.g., ImageJ).

-

Calculate the maturation efficiency as the ratio of Band C to Band B (C/B) or as the fraction of mature CFTR (C / (B+C)).

-

Compare the maturation efficiency in corrector-treated samples to the vehicle-treated control.

-

Quantitative Data Summary:

| Corrector | Cell Line | Concentration (µM) | Maturation Efficiency (Band C / Band B Ratio) | Reference |

| Vehicle (DMSO) | CFBE41o- (F508del) | - | Baseline | [4] |

| VX-809 (Lumacaftor) | CFBE41o- (F508del) | 3 | Significantly increased vs. DMSO | [4] |

Note: Specific quantitative data for "this compound" is not widely available in the public domain. The data for the well-characterized corrector VX-809 is provided as a representative example.

Experimental Workflow for Western Blotting:

Caption: Workflow for assessing CFTR maturation via Western blotting.

Functional Assessment of CFTR Channel Activity

While demonstrating increased maturation of the CFTR protein is crucial, it is equally important to confirm that the rescued protein is functional at the cell surface. Electrophysiological and fluorescence-based assays are the gold standards for this purpose.

Ussing Chamber Assay

Principle: The Ussing chamber technique measures the ion transport across an epithelial monolayer grown on a permeable support. By isolating the CFTR-dependent chloride current, the functional rescue of the CFTR channel by a corrector can be quantified.

Experimental Protocol:

-

Cell Culture:

-

Culture primary human bronchial epithelial cells from CF patients (F508del/F508del) on permeable supports at an air-liquid interface (ALI) until fully differentiated and a high transepithelial electrical resistance (TEER) is achieved.

-

Treat the cells with this compound for 24-48 hours.

-

-

Ussing Chamber Setup:

-

Mount the permeable supports in an Ussing chamber system with Krebs-Bicarbonate Ringer solution on both the apical and basolateral sides, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

-

Measurement of Short-Circuit Current (Isc):

-

Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

-

Sequentially add the following pharmacological agents to isolate the CFTR-mediated current:

-

Amiloride: To inhibit the epithelial sodium channel (ENaC).

-

Forskolin (B1673556): To activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR.

-

CFTR Potentiator (e.g., Ivacaftor/VX-770): To maximize the opening of the CFTR channel.

-

CFTR inhibitor (e.g., CFTRinh-172): To block the CFTR channel and confirm the measured current is CFTR-specific.

-

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) in response to forskolin and the potentiator.

-

The CFTR-dependent current is determined by the magnitude of the current inhibited by the CFTR inhibitor.

-

Compare the CFTR-dependent current in corrector-treated cells to that in vehicle-treated cells and often to cells expressing wild-type CFTR.

-

Quantitative Data Summary:

| Corrector | Cell Type | CFTR-dependent Isc (% of wild-type) | Reference |

| Vehicle (DMSO) | Primary HBE (F508del/F508del) | < 5% | |

| VX-809 (Lumacaftor) | Primary HBE (F508del/F508del) | ~15% |

Note: Data for VX-809 is provided as a representative example.

Signaling Pathway for CFTR Activation in Ussing Chamber Assay:

Caption: CFTR activation pathway stimulated by forskolin.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

Principle: This assay utilizes 3D intestinal organoids derived from CF patients. Activation of CFTR by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function and can be enhanced by correctors.

Experimental Protocol:

-

Organoid Culture and Treatment:

-

Culture intestinal organoids from rectal biopsies of CF patients.

-

Incubate the organoids with this compound or vehicle for 24 hours.

-

-

FIS Assay:

-

Plate the treated organoids in a multi-well plate.

-

Stimulate with forskolin to activate CFTR.

-

Acquire brightfield images of the organoids at baseline and at various time points after forskolin addition.

-

-

Data Analysis:

-

Measure the change in the cross-sectional area of the organoids over time using image analysis software.

-

Calculate the area under the curve (AUC) of the swelling response.

-

Compare the AUC of corrector-treated organoids to vehicle-treated controls.

-

Quantitative Data Summary:

| Genotype | Treatment | Forskolin-Induced Swelling (AUC) | Reference |

| F508del/F508del | Vehicle + Forskolin | Low | |

| F508del/F508del | Lumacaftor + Ivacaftor + Forskolin | Significantly increased |

Note: Data for Lumacaftor/Ivacaftor combination is provided as a representative example of corrector/potentiator synergy in this assay.

Conclusion

The biochemical and functional assays described in this guide provide a robust framework for characterizing the activity of this compound. By combining protein maturation analysis through Western blotting with functional assessments like the Ussing chamber and organoid swelling assays, researchers can obtain a comprehensive profile of a corrector's efficacy. This multi-faceted approach is critical for the preclinical evaluation and development of new and improved therapies for cystic fibrosis.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. cff.org [cff.org]

- 3. Frontiers | Functional Rescue of F508del-CFTR Using Small Molecule Correctors [frontiersin.org]

- 4. The Use of Small Molecules to Correct Defects in CFTR Folding, Maturation, and Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to CFTR Corrector Specificity for Diverse CFTR Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes a protein that functions as a chloride and bicarbonate channel on the apical surface of epithelial cells.[1] Mutations in the CFTR gene, of which over 2,000 have been identified, lead to dysfunctional protein production and the subsequent buildup of thick mucus in various organs, most notably the lungs.[1][2]

CFTR modulators are a class of drugs that target the underlying protein defect. These therapies are broadly categorized as correctors and potentiators.[3] Correctors are small molecules designed to rescue misfolded CFTR protein, such as the common F508del mutation, enabling its trafficking to the cell surface. Potentiators, on the other hand, increase the channel opening probability of the CFTR protein that has reached the cell membrane.[3] This guide focuses on the specificity of CFTR correctors for different CFTR mutations, providing a technical overview for professionals in the field.

The term "CFTR corrector 9" is not a standard nomenclature in the field. Therefore, this guide will focus on the principles of corrector specificity using well-documented examples of next-generation correctors like Elexacaftor (B607289) (VX-445), Tezacaftor (VX-661), and the first-generation corrector Lumacaftor (VX-809). The combination of two correctors with a potentiator, such as in Trikafta (Elexacaftor/Tezacaftor/Ivacaftor), has proven to be a highly effective therapy for patients with at least one F508del mutation.[2][4][5]

Mechanism of Action of CFTR Correctors

CFTR correctors function by binding to the misfolded CFTR protein and facilitating its proper folding and trafficking to the cell membrane.[6] The most prevalent mutation, F508del, results in a protein that is recognized as misfolded by the cell's quality control machinery and is prematurely degraded.[7][8] Correctors aim to overcome this defect, thereby increasing the amount of functional CFTR at the cell surface.[9][10]

Different classes of correctors have been identified based on their binding sites and mechanisms. For instance, Lumacaftor (VX-809) and Tezacaftor (VX-661) are considered Type I correctors, while Elexacaftor (VX-445) is classified as a Type III corrector.[11] The synergistic action of these different classes of correctors in combination therapies leads to a more significant rescue of the F508del-CFTR protein.[11]

The following diagram illustrates the general signaling pathway of CFTR protein processing and the points of intervention for corrector therapies.

Caption: CFTR protein processing pathway and corrector intervention.

Specificity of Correctors for Different CFTR Mutations

The efficacy of CFTR correctors is highly dependent on the specific mutation present in the CFTR gene. While the F508del mutation is the most common, the response of other rare mutations to corrector therapy is an active area of research.[12][13]

| Corrector/Combination | Target Mutation(s) | Efficacy (% of Wild-Type Function) | Reference |

| Lumacaftor (VX-809) | F508del | ~15% | [14] |

| Tezacaftor (VX-661) | F508del | Modest improvement over placebo | [15] |

| Elexacaftor (VX-445)/Tezacaftor (VX-661) | F508del | ~45% (protein density), ~90% (function with potentiator) | [16] |

| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | F508del, G551D, and other responsive mutations | Significant clinical benefit | [4][5] |

| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | G85E, M1101K, N1303K | 41%, 50%, and 20% of wild-type respectively | [4] |

Note: Efficacy values can vary depending on the experimental system (e.g., cell lines, primary cells) and assay used.

Recent studies have shown that the triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor, is effective for a broader range of mutations beyond F508del.[2] This is partly due to the dual activity of Elexacaftor as both a corrector and a potentiator.[2][5]

The following diagram illustrates the logical relationship of corrector specificity for different classes of CFTR mutations.

References

- 1. cff.org [cff.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]

- 5. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 7. Correctors (specific therapies for class II CFTR mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cochranelibrary.com [cochranelibrary.com]

- 9. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. cff.org [cff.org]

- 13. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 14. researchgate.net [researchgate.net]

- 15. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Early Preclinical Evaluation of a Novel CFTR Corrector

Disclaimer: As of December 2025, publicly available data for a compound specifically designated "CFTR corrector 9" is not available. This document serves as an in-depth technical guide outlining the core preclinical data and methodologies for a representative CFTR corrector, using publicly available information on well-characterized molecules as a template for researchers, scientists, and drug development professionals.

Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2] The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a reduced quantity of functional channels at the cell surface.[1][2] CFTR correctors are a class of small molecules designed to rescue the processing and trafficking of mutant CFTR proteins, increasing the density of the protein at the cell membrane.[1][3] This whitepaper details the typical early preclinical data package for a novel CFTR corrector, including quantitative data summaries, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro studies of a novel CFTR corrector.

Table 1: In Vitro Potency and Efficacy in Recombinant Cell Lines

| Cell Line | Assay Type | Parameter | Value |

| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | YFP-Halide Influx | EC50 | 81 ± 19 nM |

| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Ussing Chamber | EC50 | 1.2 µM |

| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Western Blot (C-band) | EC50 | 0.5 µM |

Data are representative and compiled from studies on early-stage correctors like VX-809.[4]

Table 2: Efficacy in Primary Human Bronchial Epithelial (HBE) Cells

| Genotype | Assay Type | Parameter | Value |

| F508del/F508del | Ussing Chamber | % of non-CF HBE Chloride Transport | ~14% |

| F508del/F508del | Airway Surface Liquid (ASL) Height | Increase from baseline | Significant increase |

Data are representative and compiled from studies on early-stage correctors like VX-809.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of CFTR correctors.

3.1. Cell Culture

-

Recombinant Cell Lines: Fischer Rat Thyroid (FRT) cells or Human Embryonic Kidney (HEK-293) cells are stably transfected to express human F508del-CFTR.[4] These cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Primary Human Bronchial Epithelial (HBE) Cells: HBE cells are isolated from the lungs of CF patients homozygous for the F508del mutation and cultured on permeable supports to form polarized monolayers with tight junctions.[4][5]

3.2. Western Blotting for CFTR Glycosylation

This assay is used to assess the maturation of the CFTR protein.[6]

-

Treatment: Cultured cells are incubated with varying concentrations of the CFTR corrector for 16-24 hours at 37°C.

-

Lysis: Cells are lysed, and total protein is quantified.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-